molecular formula C19H23NO2S B14005066 1-(Benzenesulfonyl)-2-phenethylpiperidine CAS No. 5435-08-5

1-(Benzenesulfonyl)-2-phenethylpiperidine

Cat. No.: B14005066
CAS No.: 5435-08-5
M. Wt: 329.5 g/mol
InChI Key: IOYVSZINQXDJEV-UHFFFAOYSA-N
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Description

Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylethyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylethyl bromide under basic conditions to form 2-(2-phenylethyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group is known to enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)-
  • 2-Phenylpiperidine
  • 2-Phenyl-2-(piperidin-2-yl)acetamide

Uniqueness

Piperidine,2-(2-phenylethyl)-1-(phenylsulfonyl)- is unique due to the presence of both phenylethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5435-08-5

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(2-phenylethyl)piperidine

InChI

InChI=1S/C19H23NO2S/c21-23(22,19-12-5-2-6-13-19)20-16-8-7-11-18(20)15-14-17-9-3-1-4-10-17/h1-6,9-10,12-13,18H,7-8,11,14-16H2

InChI Key

IOYVSZINQXDJEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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